molecular formula C14H9N2O9S- B12348033 2-[(3,5-Dicarboxyphenyl)amino]-5-nitrobenzenesulfonate CAS No. 478250-32-7

2-[(3,5-Dicarboxyphenyl)amino]-5-nitrobenzenesulfonate

Cat. No.: B12348033
CAS No.: 478250-32-7
M. Wt: 381.30 g/mol
InChI Key: CMAKZKYZIKSINK-UHFFFAOYSA-M
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Description

2-[(3,5-Dicarboxyphenyl)amino]-5-nitrobenzenesulfonate is a complex organic compound with a molecular formula of C14H9N2O9S. It is characterized by the presence of carboxylic acid, amino, nitro, and sulfonate functional groups, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dicarboxyphenyl)amino]-5-nitrobenzenesulfonate typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor followed by sulfonation and subsequent amination. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for temperature and pressure control is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dicarboxyphenyl)amino]-5-nitrobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,5-Dicarboxyphenyl)amino]-5-nitrobenzenesulfonate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dicarboxyphenyl)amino]-5-nitrobenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its sulfonate group enhances its solubility in aqueous environments, making it suitable for biological applications. The nitro and amino groups allow it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-Dicarboxyphenyl)amino]-5-nitrobenzenesulfonate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo multiple types of reactions and its applications in various fields make it a valuable compound in both research and industry .

Properties

CAS No.

478250-32-7

Molecular Formula

C14H9N2O9S-

Molecular Weight

381.30 g/mol

IUPAC Name

2-(3,5-dicarboxyanilino)-5-nitrobenzenesulfonate

InChI

InChI=1S/C14H10N2O9S/c17-13(18)7-3-8(14(19)20)5-9(4-7)15-11-2-1-10(16(21)22)6-12(11)26(23,24)25/h1-6,15H,(H,17,18)(H,19,20)(H,23,24,25)/p-1

InChI Key

CMAKZKYZIKSINK-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])NC2=CC(=CC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

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